molecular formula C16H13N3O7S2 B14509507 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid CAS No. 63083-93-2

8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid

Katalognummer: B14509507
CAS-Nummer: 63083-93-2
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: FPJPOCZFGQZFIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to act as a colorimetric indicator, particularly in the determination of metal ions such as zinc, mercury, and copper .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalene-2-sulfonic acid derivatives, followed by the introduction of the amino and hydrazinyl groups under controlled conditions. The reaction conditions usually involve specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to control the reaction parameters. The use of advanced techniques such as flow injection analysis can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid is widely used in scientific research due to its versatile properties:

Wirkmechanismus

The mechanism by which 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid exerts its effects involves its ability to form complexes with metal ions. The compound’s structure allows it to bind selectively to specific ions, leading to a color change that can be measured spectrophotometrically. This binding process involves molecular interactions with the metal ions, resulting in the formation of stable complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid apart is its specific structure, which provides unique binding properties and selectivity for certain metal ions. This makes it particularly valuable in applications requiring precise and accurate detection of these ions.

Eigenschaften

CAS-Nummer

63083-93-2

Molekularformel

C16H13N3O7S2

Molekulargewicht

423.4 g/mol

IUPAC-Name

8-amino-5-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H13N3O7S2/c17-13-4-5-14(11-3-1-9(7-12(11)13)27(21,22)23)18-19-15-8-10(28(24,25)26)2-6-16(15)20/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26)

InChI-Schlüssel

FPJPOCZFGQZFIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.